6-Chloro-3-(2-chlorophenyl)-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione
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Overview
Description
6-Chloro-3-(2-chlorophenyl)-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(2-chlorophenyl)-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzenesulfonamide with chlorosulfonyl isocyanate, followed by cyclization to form the desired benzoxathiazine ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(2-chlorophenyl)-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxathiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (e.g., bromine, iodine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzoxathiazine derivatives.
Scientific Research Applications
6-Chloro-3-(2-chlorophenyl)-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and analgesic agent due to its ability to inhibit specific enzymes and receptors involved in pain and inflammation pathways.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2-chlorophenyl)-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it may interact with ion channels and receptors, modulating their activity and contributing to its analgesic effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-(2-chlorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Similar in structure but contains a different heterocyclic ring.
3-(2-Chlorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Lacks the chlorine atom at the 6-position.
6-Chloro-3-(2-chlorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-2,2-dioxide: Contains a different oxidation state of sulfur.
Uniqueness
6-Chloro-3-(2-chlorophenyl)-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its heterocyclic ring
Properties
IUPAC Name |
6-chloro-3-(2-chlorophenyl)-2,2-dioxo-1,2λ6,3-benzoxathiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO4S/c14-8-5-6-12-9(7-8)13(17)16(21(18,19)20-12)11-4-2-1-3-10(11)15/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDQIGPMCXOGQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CC(=C3)Cl)OS2(=O)=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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